molecular formula C12H15ClO2S B14058348 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14058348
M. Wt: 258.76 g/mol
InChI Key: ILXUMKIJBLVGAQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-5-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one include:

    1-Chloro-1-(3-methoxy-5-(methylthio)phenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.

    1-Chloro-1-(3-ethoxy-5-(ethylthio)phenyl)propan-2-one: The presence of an ethylthio group instead of a methylthio group can influence the compound’s chemical properties and biological activity.

Properties

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

1-chloro-1-(3-ethoxy-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClO2S/c1-4-15-10-5-9(12(13)8(2)14)6-11(7-10)16-3/h5-7,12H,4H2,1-3H3

InChI Key

ILXUMKIJBLVGAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)SC

Origin of Product

United States

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